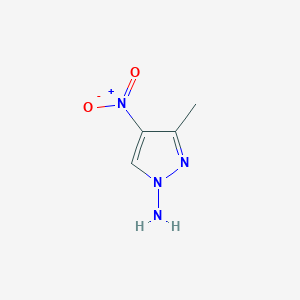![molecular formula C18H22O2 B125033 (8R,9S,13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one CAS No. 56588-58-0](/img/structure/B125033.png)
(8R,9S,13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one
Overview
Description
(8R,9S,13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one, also known as Estra-1,3,5(10)-trien-17-one-16,16-d2, is a deuterated form of estrone, a naturally occurring estrogenic hormone. This compound is primarily used as a stable isotope-labeled reference standard in various scientific research applications. The molecular formula of this compound is C18H20D2O2, and it has a molecular weight of 272.38 g/mol .
Mechanism of Action
Target of Action
Estrone-16,16-D2, a deuterium-labeled variant of Estrone, primarily targets estrogen receptors in various tissues, especially adipose tissue . These receptors are crucial in mediating the physiological effects of estrogens, which include the regulation of the menstrual cycle, maintenance of pregnancy, and preparation of the body for childbirth .
Mode of Action
Estrone-16,16-D2, like its parent compound Estrone, interacts with estrogen receptors within cells of responsive tissues (e.g., female reproductive organs, breasts, hypothalamus, pituitary) . Upon binding, hormone-bound estrogen receptors dimerize, translocate to the cell nucleus, and bind to estrogen response elements (ERE) of genes . This interaction influences the transcription of these genes, leading to changes in protein synthesis and cellular function .
Biochemical Pathways
Estrone-16,16-D2 is involved in the estrogen metabolic pathway. It is produced from androstenedione or from testosterone via estradiol . It is primarily produced in the ovaries, placenta, and peripheral tissues (especially adipose tissue) through the conversion of androstenedione . Estrone may be further metabolized to 16-alpha-hydroxyestrone, which may be reduced to estriol by estradiol dehydrogenase .
Pharmacokinetics
The pharmacokinetics of Estrone-16,16-D2 are expected to be similar to those of Estrone. Estrone is naturally derived from the peripheral conversion of androstenedione by an aromatase enzyme found in adipose tissues and is converted to estradiol in peripheral tissues . The introduction of deuterium atoms may potentially affect the pharmacokinetic and metabolic profiles of estrone-16,16-d2 .
Result of Action
The action of Estrone-16,16-D2 at the cellular level results in a range of physiological effects. These include the regulation of the menstrual cycle, maintenance of pregnancy, and preparation of the body for childbirth . It also plays a role in the development and maintenance of secondary sexual characteristics in females .
Action Environment
The action, efficacy, and stability of Estrone-16,16-D2 can be influenced by various environmental factors. For instance, the presence of other hormones, the concentration of the compound, and the physiological state of the individual can all impact the action of Estrone-16,16-D2 . Additionally, the compound’s stability may be affected by factors such as temperature .
Biochemical Analysis
Biochemical Properties
Estrone-16,16-D2, like its parent compound estrone, is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, playing a significant role in hormonal function . For instance, estrone-16,16-D2 can be degraded by the cyanobacteria Spirulina CPCC-695 . This degradation involves adsorption, absorption, and biotransformation, following first-order kinetics .
Cellular Effects
Estrone-16,16-D2 influences various types of cells and cellular processes. It impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism . Exposure to exogenous estrone, from which Estrone-16,16-D2 is derived, can result in erroneous hormonal function causing reproductive disorders, metabolic disorders, and cancers .
Molecular Mechanism
Estrone-16,16-D2 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it gets degraded to intermediates such as estradiol, 3-phenyl-undecane, etc., that may get eventually converted into carbon dioxide and water .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Estrone-16,16-D2 change over time. Studies have shown that 88% of estrone gets removed on day-1 which increased to 93.8% on day-6 of the study . This indicates the product’s stability, degradation, and long-term effects on cellular function observed in in vitro studies .
Metabolic Pathways
Estrone-16,16-D2 is involved in metabolic pathways, interacting with enzymes or cofactors . It gets degraded to intermediates that may get eventually converted into carbon dioxide and water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9S,13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one involves the introduction of deuterium atoms at the 16th position of the estrone molecule. This can be achieved through a series of chemical reactions, including deuterium exchange reactions. The process typically involves the use of deuterated reagents and catalysts under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced analytical techniques to ensure the quality and consistency of the final product. The production is carried out in compliance with international standards and regulations to ensure the safety and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
(8R,9S,13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one undergoes various chemical reactions, including:
Oxidation: Conversion
Properties
IUPAC Name |
(8R,9S,13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXHEGUUPJUMQT-XIMAIENTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2(C1=O)C)C=CC(=C4)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629253 | |
| Record name | 3-Hydroxy(16,16-~2~H_2_)estra-1,3,5(10)-trien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56588-58-0 | |
| Record name | 3-Hydroxy(16,16-~2~H_2_)estra-1,3,5(10)-trien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



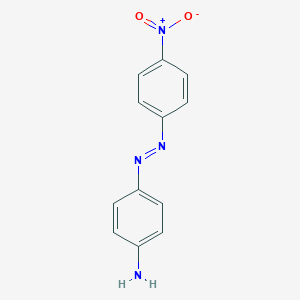


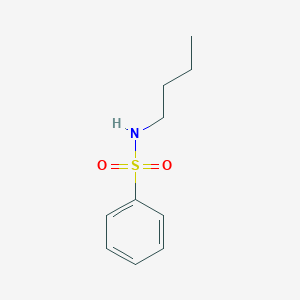
![2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid](/img/structure/B124964.png)

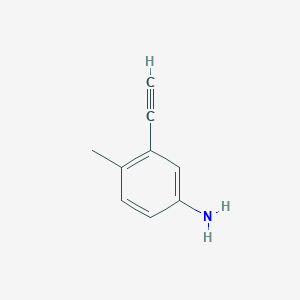
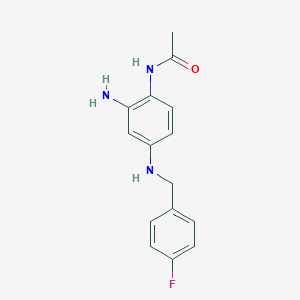

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B124982.png)

![(3b,5b,15a,16a)-15,16-Dihydro-3,5-dihydroxy-3'H-cycloprop[15,16]androsta-6,15-dien-17-one](/img/structure/B124985.png)
